Oppositin
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Overview
Description
Oppositin is a natural product found in Hoslundia opposita with data available.
Scientific Research Applications
1. Medicinal Uses and Phytochemistry
Colebrookea oppositifolia, a plant in the Lamiaceae family, is traditionally used in medicine for treating various human ailments. Phytochemicals such as acteoside, chrysin, and quercetin have been isolated from this plant. It shows promising pharmacological effects including antifertility, anti-ulcer, and antimicrobial activities, among others (Viswanatha et al., 2020).
2. Pharmacological Properties of Hoslundia opposita
Hoslundia opposita is used traditionally for treating HIV/AIDS, cancer, malaria, and other diseases. Bioactive compounds isolated from this plant, including oppositin, have shown antimalarial, anti-inflammatory, and anticancer effects. This indicates a significant potential for therapeutic applications (Oyeyemi et al., 2022).
3. Anticonvulsant Effects of Mallotus oppositifolius
Mallotus oppositifolius, traditionally used to treat epilepsy, has been scientifically validated for its anticonvulsant properties. Studies suggest that its extract can delay the onset of seizures and reduce their frequency, indicating its potential in treating neurological disorders (Kukuia et al., 2016).
4. Neuroprotective Effects of Mollugo oppositifolia
Mollugo oppositifolia, known for its use in neurological complications, has been evaluated for its neuroprotective effect. It inhibits enzymes linked to Alzheimer's disease, such as acetylcholinesterase and β-secretase, suggesting its potential in managing neurodegenerative diseases (Das et al., 2023).
5. Cerebroprotective Effect of Colebrookea oppositifolia
Colebrookea oppositifolia's methanolic root extract exhibits cerebroprotective activity. It shows potential in managing ischemic stroke and associated complications due to its antioxidant and anti-inflammatory mechanisms (Viswanatha et al., 2018).
Properties
Molecular Formula |
C24H20O7 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5,7-dimethoxy-6-(5-methoxy-6-methyl-4-oxopyran-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C24H20O7/c1-13-23(28-3)16(26)11-19(30-13)22-18(27-2)12-20-21(24(22)29-4)15(25)10-17(31-20)14-8-6-5-7-9-14/h5-12H,1-4H3 |
InChI Key |
GVWXIXXSXKCKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=C(O1)C2=C(C=C3C(=C2OC)C(=O)C=C(O3)C4=CC=CC=C4)OC)OC |
Synonyms |
oppositin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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